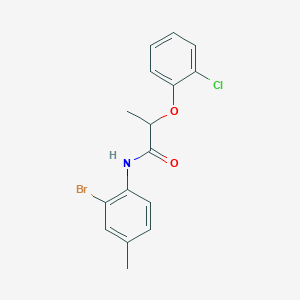
2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide, also known as propanil, is an herbicide widely used in agriculture to control weeds in rice paddies, cotton fields, and other crops. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. The chemical structure of propanil contains a chlorophenoxy group and a dichlorobenzyl group, which are responsible for its herbicidal activity.
Mécanisme D'action
Propanil works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in chloroplasts. This results in the accumulation of reactive oxygen species, leading to oxidative stress and ultimately, plant death.
Biochemical and Physiological Effects:
Propanil has been shown to have toxic effects on non-target organisms, including humans and animals. In humans, exposure to 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide has been associated with skin and eye irritation, respiratory problems, and neurological effects. In animals, 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide has been shown to cause liver and kidney damage, as well as reproductive and developmental effects.
Avantages Et Limitations Des Expériences En Laboratoire
Propanil is a widely used herbicide, and its effects on plants and the environment have been extensively studied. Its use in lab experiments allows for the investigation of its mode of action and the development of new herbicides with similar properties. However, its toxic effects on non-target organisms limit its use in certain experiments, and precautions should be taken to minimize exposure.
Orientations Futures
Future research on 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide should focus on developing safer and more effective herbicides with similar modes of action. This could involve the synthesis of new compounds with improved selectivity and reduced toxicity. Additionally, research should be conducted on the environmental fate and transport of 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide, as well as its effects on non-target organisms in different ecosystems.
Applications De Recherche Scientifique
Propanil has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. However, its use has also been associated with environmental pollution, as it can contaminate surface and groundwater.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[(3,4-dichlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-10(22-15-5-3-2-4-13(15)18)16(21)20-9-11-6-7-12(17)14(19)8-11/h2-8,10H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDABUKKWBOVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dimethylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4278063.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4278069.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
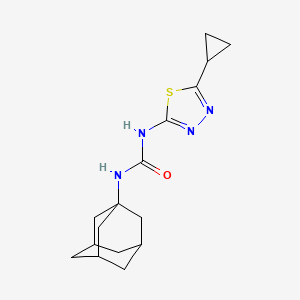
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)
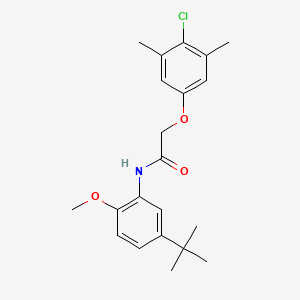
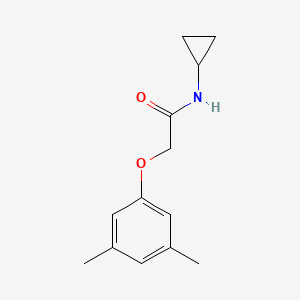

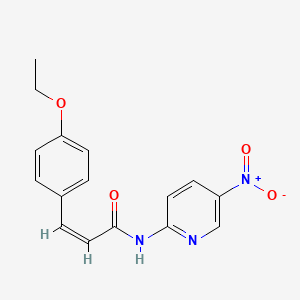
![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)
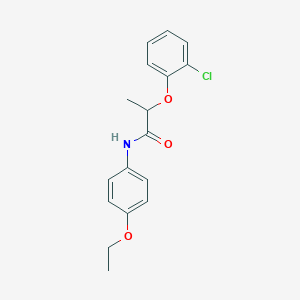
![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)
